![molecular formula C16H14Cl2N2O4 B12605061 Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate CAS No. 916320-83-7](/img/structure/B12605061.png)
Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate is an organic compound that features two 4-chlorophenyl groups attached to a hydrazine core, which is further substituted with two carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate typically involves the reaction of 4-chlorobenzyl chloride with hydrazine in the presence of a base, followed by esterification with a suitable carboxylic acid derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: Reduction reactions can yield hydrazine derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones, while substitution reactions can produce a variety of functionalized hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine
Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a valuable compound for drug development .
Industry
In the industrial sector, this compound can be used in the production of polymers, dyes, and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes .
Mécanisme D'action
The mechanism of action of Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazine core can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt cellular pathways and lead to therapeutic effects in the case of drug candidates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate include other hydrazine derivatives with different substituents, such as:
- Bis[(4-fluorophenyl)methyl] hydrazine-1,2-dicarboxylate
- Bis[(4-bromophenyl)methyl] hydrazine-1,2-dicarboxylate
- Bis[(4-methylphenyl)methyl] hydrazine-1,2-dicarboxylate
Uniqueness
What sets this compound apart is its specific substitution pattern with 4-chlorophenyl groups, which can impart unique chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired .
Propriétés
Numéro CAS |
916320-83-7 |
|---|---|
Formule moléculaire |
C16H14Cl2N2O4 |
Poids moléculaire |
369.2 g/mol |
Nom IUPAC |
(4-chlorophenyl)methyl N-[(4-chlorophenyl)methoxycarbonylamino]carbamate |
InChI |
InChI=1S/C16H14Cl2N2O4/c17-13-5-1-11(2-6-13)9-23-15(21)19-20-16(22)24-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,21)(H,20,22) |
Clé InChI |
ANBKPPUASHHMKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC(=O)NNC(=O)OCC2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3,4-Dipropoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12604980.png)
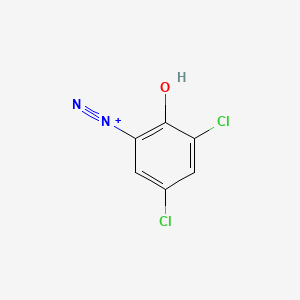
![N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine](/img/structure/B12605002.png)
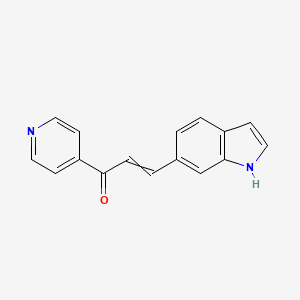
![1-(3,4-Dimethoxyphenyl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12605019.png)
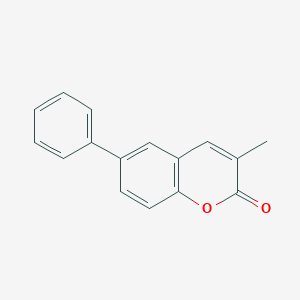
![1-(4-Fluorophenyl)-3-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]propan-1-one](/img/structure/B12605025.png)
![N-[(2-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12605027.png)
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine](/img/structure/B12605029.png)
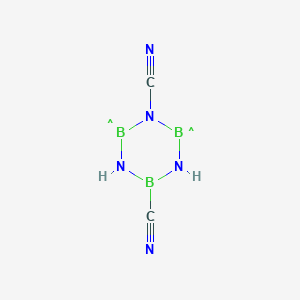
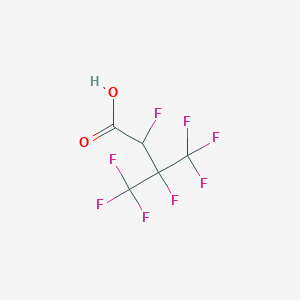
![Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate](/img/structure/B12605044.png)
![[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile](/img/structure/B12605053.png)
![N-[(3S)-2,6-dioxooxan-3-yl]-2-methylhexanamide](/img/structure/B12605065.png)
